Ethyl 8-(bromomethyl)quinoline-5-carboxylate
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Overview
Description
Ethyl 8-(bromomethyl)quinoline-5-carboxylate: is a quinoline derivative with a bromomethyl group at the 8th position and an ethyl ester group at the 5th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Radical Bromination: The preparation of ethyl 8-(bromomethyl)quinoline-5-carboxylate can be achieved through radical bromination of ethyl 8-methylquinoline-5-carboxylate using N-bromosuccinimide (NBS) as a brominating agent.
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where ethyl 8-hydroxyquinoline-5-carboxylate reacts with a bromomethylating agent in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetonitrile (CH3CN).
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 8-(bromomethyl)quinoline-5-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides and reduction reactions to form quinoline derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound is investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cancer cell proliferation.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
DNA Interaction: Ethyl 8-(bromomethyl)quinoline-5-carboxylate can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Similar in structure but with a dioxolo ring, used in similar applications.
Ethyl 2-(bromomethyl)quinoline-3-carboxylate: Another bromomethyl quinoline derivative with different substitution patterns, used in the synthesis of quinoline ethers.
Uniqueness:
Properties
CAS No. |
82967-41-7 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 8-(bromomethyl)quinoline-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8H2,1H3 |
InChI Key |
OPWVSWYHKZBLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr |
Origin of Product |
United States |
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